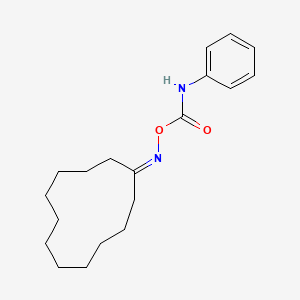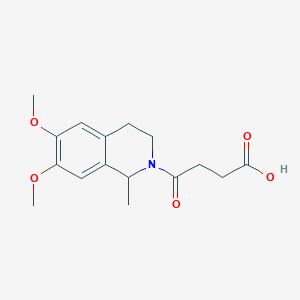
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell growth, proliferation, and survival.
作用机制
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide works by selectively inhibiting the activity of BTK, which is a key regulator of the B-cell receptor signaling pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the development of many types of cancer. By blocking the activity of BTK, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide disrupts this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of downstream signaling pathways, such as the AKT and ERK pathways, which are involved in cell growth and survival. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide also induces the expression of pro-apoptotic proteins, such as BIM and PUMA, which promote programmed cell death in cancer cells. In addition, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to enhance the activity of the immune system, which can help to fight cancer.
实验室实验的优点和局限性
One of the main advantages of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and purify, making it suitable for use in scientific research. However, like all experimental drugs, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has limitations. It is currently in the early stages of clinical development and has not yet been approved for use in humans. Further research is needed to determine its safety and efficacy in treating cancer.
未来方向
There are several future directions for the research and development of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to enhance the activity of these treatments, which could improve their effectiveness in treating cancer. Another direction is in the development of new BTK inhibitors with improved selectivity and efficacy. Finally, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide could be used to study the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases.
合成方法
The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting with the reaction of 3-methoxybenzylamine with 2-thiophene carboxylic acid to form an amide intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to yield the final product, N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to produce a high yield of pure compound, making it suitable for use in scientific research.
科学研究应用
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphomas, and leukemias. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-8-5-7-15(13-16)14-20-19(22)21-11-4-2-3-9-17(21)18-10-6-12-24-18/h5-8,10,12-13,17H,2-4,9,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIWQJAHYJMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxyphenyl)methyl]-2-(thiophen-2-YL)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)

![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)